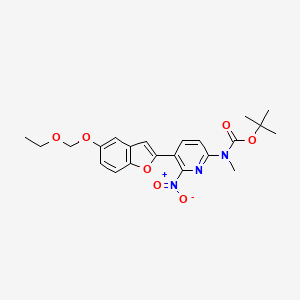

AZD4694 Precursor

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C22H25N3O7 |

|---|---|

Molekulargewicht |

443.4 g/mol |

IUPAC-Name |

tert-butyl N-[5-[5-(ethoxymethoxy)-1-benzofuran-2-yl]-6-nitropyridin-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C22H25N3O7/c1-6-29-13-30-15-7-9-17-14(11-15)12-18(31-17)16-8-10-19(23-20(16)25(27)28)24(5)21(26)32-22(2,3)4/h7-12H,6,13H2,1-5H3 |

InChI-Schlüssel |

YDLUIXGYKWYMMC-UHFFFAOYSA-N |

Kanonische SMILES |

CCOCOC1=CC2=C(C=C1)OC(=C2)C3=C(N=C(C=C3)N(C)C(=O)OC(C)(C)C)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Precursor of the Amyloid Imaging Agent AZD4694

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4694, also known as NAV4694, is a highly selective positron emission tomography (PET) radioligand designed for the in vivo imaging of β-amyloid plaques, a key pathological hallmark of Alzheimer's disease. The synthesis of the radiolabeled tracer, [¹⁸F]AZD4694 (2-(2-[¹⁸F]fluoro-6-(methylamino)-3-pyridyl)benzofuran-5-ol), necessitates a crucial precursor molecule. This technical guide provides a detailed overview of the chemical structure, synthesis, and key experimental data related to the immediate precursor of AZD4694.

Chemical Structure of the AZD4694 Precursor

The immediate precursor for the radiosynthesis of [¹¹C]AZD4694 is the desmethyl derivative, 2-(2-fluoro-6-amino-3-pyridyl)benzofuran-5-ol . For the more commonly used [¹⁸F]AZD4694, the synthesis involves a precursor with a leaving group suitable for nucleophilic fluorination. Based on available literature, a key precursor is an N-Boc-protected nitro compound, which is subsequently reduced and deprotected. The core structure of the precursor is the 2-(pyridin-3-yl)benzofuran-5-ol scaffold.

Synthesis of the this compound

The synthesis of the this compound is a multi-step process. While the exact, detailed industrial-scale synthesis is often proprietary, the scientific literature outlines a convergent four-step synthesis for the core structure. A common strategy involves the construction of the benzofuran ring system followed by the introduction and modification of the pyridine moiety.

A plausible synthetic route, based on related benzofuran syntheses, is as follows:

-

Formation of a substituted benzofuran: This can be achieved through various methods, such as the Perkin rearrangement or a palladium-catalyzed coupling of a substituted phenol with an appropriate acetylene derivative.

-

Introduction of the pyridine ring: A Suzuki or Stille coupling reaction is a common method to couple the benzofuran core with a functionalized pyridine ring.

-

Functional group manipulation: This involves the conversion of functional groups on the pyridine and benzofuran rings to the required amine and hydroxyl groups of the precursor. For the [¹⁸F] radiosynthesis, this would involve the introduction of a nitro group that can be later converted to an amine and subsequently protected.

A key publication by Cselényi et al. refers to the patent WO20100056796 for the synthesis of [¹⁸F]AZD4694, which involves the radiofluorination of an N-Boc–protected nitro precursor. This suggests the synthesis of a precursor like tert-butyl (2-fluoro-3-(5-hydroxybenzofuran-2-yl)pyridin-6-yl)carbamate.

Experimental Data

Quantitative data from various studies highlight the efficiency of the final radiolabeling step and the high affinity of the resulting tracer.

| Parameter | Value | Reference |

| [¹¹C]AZD4694 Radiochemical Yield | 60% (incorporation yield) | [1] |

| [¹⁸F]AZD4694 Radiochemical Yield | 6% (overall, corrected for decay) | |

| AZD4694 Affinity for β-amyloid fibrils (Kd) | 2.3 ± 0.3 nM | [2] |

Experimental Protocols

While a detailed, step-by-step protocol for the entire precursor synthesis is not publicly available in a single document, the following outlines the general procedures for key transformations, adapted from the synthesis of similar benzofuran-based PET ligands.

General Procedure for Suzuki Coupling:

A mixture of the appropriate bromobenzofuran derivative, a pyridineboronic acid ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS. The product is then isolated and purified by column chromatography.

General Procedure for Nitro Group Reduction:

The nitro-substituted benzofuran-pyridine compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and a reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C) is added. The reaction is stirred at room temperature or with gentle heating until the reduction is complete. The product is then worked up and purified.

General Procedure for Boc Protection:

The amino-functionalized precursor is dissolved in a suitable solvent (e.g., dichloromethane, THF) and di-tert-butyl dicarbonate (Boc₂O) is added in the presence of a base (e.g., triethylamine, DMAP). The reaction is stirred at room temperature until completion. The Boc-protected precursor is then isolated and purified.

Visualization of Synthetic and Logical Pathways

To illustrate the synthetic strategy and the relationship between the precursor and the final radiolabeled compound, the following diagrams are provided.

Caption: Synthetic pathway for the this compound.

References

In-depth Technical Guide to the Precursor for AZD4694 Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of the precursor for AZD4694, a key radioligand for Positron Emission Tomography (PET) imaging of amyloid-β plaques in the brain. The synthesis of the fluorine-18 labeled AZD4694 ([¹⁸F]AZD4694) for PET imaging necessitates a suitable precursor molecule that can undergo nucleophilic radiofluorination. The most commonly utilized precursor is a tosylated derivative of the core AZD4694 molecule.

Core Synthesis Pathway

The synthesis of the tosylated precursor for [¹⁸F]AZD4694 is a multi-step process that begins with the construction of the central benzofuran ring system, followed by the introduction of the aminopyridine moiety and subsequent functional group manipulations to install the tosylate leaving group.

A common synthetic route involves the following key transformations:

-

Construction of the Benzofuran Core: Synthesis of the benzofuran scaffold is a critical initial phase.

-

Coupling with the Pyridine Moiety: Introduction of the substituted pyridine ring.

-

Functional Group Interconversion: Modification of functional groups to prepare for the final tosylation step.

-

Tosylation: Introduction of the tosyl group to create the final precursor for radiofluorination.

Below is a detailed experimental protocol for a representative synthesis of the tosylated precursor.

Experimental Protocols

Synthesis of 2-(2-(6-(methylamino)pyridin-3-yl)benzofuran-5-ol)

The core structure of AZD4694, 2-(2-(6-(methylamino)pyridin-3-yl)benzofuran-5-ol), is synthesized first. This intermediate is then further functionalized.

Step 1: Synthesis of the Benzofuran Intermediate

The synthesis often starts from a substituted phenol and a suitable coupling partner to form the benzofuran ring. Various methods for benzofuran synthesis have been reported in the literature.

Step 2: Coupling and Subsequent Reactions

A crucial step involves the coupling of the benzofuran intermediate with a functionalized pyridine derivative. This is often followed by demethylation to expose a hydroxyl group, which is then alkylated with a protected haloalkanol. Subsequent deprotection yields an alcohol that can be tosylated.

Synthesis of the Tosylated Precursor

Materials and Methods:

-

2-(2-(6-(methylamino)pyridin-3-yl)benzofuran-5-ol)

-

2-(tert-Butyldimethylsilyloxy)ethyl bromide

-

Cesium carbonate (Cs₂CO₃)

-

Tetrabutylammonium fluoride (TBAF)

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM)

-

Acetonitrile (ACN)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Alkylation: To a solution of 2-(2-(6-(methylamino)pyridin-3-yl)benzofuran-5-ol) in a suitable solvent such as acetonitrile, add cesium carbonate followed by 2-(tert-butyldimethylsilyloxy)ethyl bromide. The reaction mixture is stirred at an elevated temperature until the starting material is consumed (monitored by TLC or LC-MS). After completion, the reaction is worked up by filtration and evaporation of the solvent. The crude product is purified by column chromatography.

-

Deprotection: The silyl-protected intermediate is dissolved in a suitable solvent like THF, and a solution of TBAF is added. The reaction is stirred at room temperature until the deprotection is complete. The solvent is evaporated, and the residue is purified to yield the corresponding alcohol.

-

Tosylation: The alcohol intermediate is dissolved in dichloromethane or pyridine. The solution is cooled in an ice bath, and triethylamine (if using DCM) and p-toluenesulfonyl chloride are added. The reaction is stirred, allowing it to warm to room temperature, until completion. The reaction is then quenched, and the product is extracted and purified by column chromatography to give the final tosylated precursor.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of the tosylated precursor and the subsequent radiosynthesis of [¹⁸F]AZD4694.

| Step | Reaction | Reagents | Solvent | Time | Temperature | Yield (%) | Purity (%) |

| Precursor Synthesis | |||||||

| 1 | Alkylation | 2-(tert-Butyldimethylsilyloxy)ethyl bromide, Cs₂CO₃ | ACN | 12 h | Reflux | 70-80 | >95 |

| 2 | Deprotection | TBAF | THF | 2 h | RT | 85-95 | >98 |

| 3 | Tosylation | TsCl, TEA | DCM | 4 h | 0°C to RT | 75-85 | >98 |

| Radiosynthesis | |||||||

| 4 | Radiofluorination | [¹⁸F]Fluoride, Kryptofix 2.2.2, K₂CO₃ | ACN | 10-15 min | 100-110°C | 30-50 (decay-corrected) | >99 |

Signaling Pathways and Experimental Workflows

Synthetic Pathway of the Tosylated Precursor

Caption: Synthetic route to the tosylated precursor of AZD4694.

Experimental Workflow for [¹⁸F]AZD4694 Synthesis

Caption: Automated radiosynthesis workflow for [¹⁸F]AZD4694.

N-Boc-protected nitro precursor for amyloid tracer

An In-depth Technical Guide to N-Boc-Protected Nitro Precursors for Amyloid PET Tracers

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of β-amyloid (Aβ) plaques and intracellular neurofibrillary tangles (NFTs) in the brain.[1] The ability to visualize and quantify these pathological hallmarks in vivo is crucial for the early diagnosis of AD, monitoring disease progression, and evaluating the efficacy of anti-amyloid therapies.[2] Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that allows for the sensitive detection of Aβ plaques using specific radiotracers.[3]

The development of effective PET tracers relies on precursors that can be efficiently and rapidly radiolabeled with positron-emitting radionuclides, most commonly Fluorine-18 (¹⁸F), which has a favorable half-life of 109.8 minutes.[1][4] N-Boc-protected nitro compounds have emerged as valuable precursors for the synthesis of ¹⁸F-labeled amyloid tracers. The nitro group serves as a leaving group for nucleophilic aromatic substitution (SNA) with [¹⁸F]fluoride, while the tert-butyloxycarbonyl (Boc) protecting group on a nearby amine enhances the precursor's solubility in organic solvents used for the reaction and can be removed under the reaction conditions, simplifying the overall process.[1][5] This guide provides a comprehensive overview of the synthesis, radiolabeling, and evaluation of amyloid tracers derived from these precursors.

Synthesis and Radiolabeling Workflow

The general strategy involves a multi-step chemical synthesis to produce the stable N-Boc-protected nitro precursor. This precursor is then subjected to a one-pot radiofluorination reaction where the nitro group is displaced by [¹⁸F]fluoride, and the Boc group is concurrently or subsequently removed to yield the final amyloid PET tracer.

Experimental Protocols

General Synthesis of an N-Boc-Protected Nitro Precursor

The synthesis of the precursor is specific to the target tracer's core structure. A common method involves the protection of an amino group with a Boc anhydride followed by nitration of an aromatic ring activated for nucleophilic substitution. The following is a representative, generalized protocol.

Materials:

-

Amino-functionalized core structure

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Fuming nitric acid / Sulfuric acid

-

Standard glassware for organic synthesis

-

Purification system (e.g., column chromatography)

Procedure:

-

Boc Protection: Dissolve the amino-functionalized core structure in the chosen solvent (e.g., DCM). Add a base such as TEA, followed by the dropwise addition of Boc₂O. Stir the reaction at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-Boc protected intermediate.

-

Nitration: Carefully add the purified intermediate to a pre-cooled mixture of fuming nitric acid and sulfuric acid. Maintain the temperature below 10°C. Stir for the required duration, monitoring by TLC.

-

Final Work-up and Purification: Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution). Extract the product with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the final N-Boc-protected nitro precursor by column chromatography or recrystallization.

Radiosynthesis of ¹⁸F-Labeled Amyloid Tracer

This protocol describes a typical one-pot radiosynthesis involving aromatic nucleophilic substitution and thermal Boc deprotection, adapted from methods used for tracers like [¹⁸F]AV-1451.[1][5]

Materials:

-

N-Boc-protected nitro precursor (typically 1-5 mg)

-

[¹⁸F]Fluoride (produced from a cyclotron)

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Automated radiosynthesis module or shielded hot cell

-

HPLC system for purification and analysis

Procedure:

-

[¹⁸F]Fluoride Trapping and Drying: Trap the aqueous [¹⁸F]fluoride solution from the cyclotron on an anion exchange cartridge. Elute the [¹⁸F]F⁻ into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

-

Azeotropic Drying: Remove the solvent by heating under a stream of nitrogen or under vacuum. Repeat with additions of anhydrous acetonitrile to ensure the complex is free of water.

-

Radiofluorination and Deprotection: Dissolve the N-Boc-protected nitro precursor in anhydrous DMSO and add it to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex. Seal the reaction vessel and heat at 130-150°C for 10-15 minutes.[1][6] During this step, the nucleophilic substitution of the nitro group with ¹⁸F and the thermal deprotection of the Boc group occur.[5]

-

Purification: Cool the reaction mixture and dilute it with a suitable mobile phase. Inject the mixture onto a semi-preparative HPLC column to isolate the final ¹⁸F-labeled tracer from unreacted precursor, intermediates, and other impurities.

-

Formulation: Collect the HPLC fraction containing the product. Remove the organic solvent under reduced pressure and reformulate the tracer in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

-

Quality Control: Analyze the final product for radiochemical purity, chemical purity, specific activity, pH, and sterility before use.

Data Presentation

The use of N-Boc-protected nitro precursors has been applied to a variety of amyloid and tau tracer scaffolds. The efficiency of radiolabeling and the biological properties of the resulting tracers are summarized below.

Table 1: Radiosynthesis Performance of Tracers from N-Boc-Protected Precursors

| Tracer/Precursor Type | Radiolabeling Conditions | Radiochemical Yield (RCY, decay-corrected) | Radiochemical Purity | Reference |

| [¹⁸F]PQ Derivatives (Tosyl) | [¹⁸F]KF/K₂₂₂/K₂CO₃, MeCN, HCl | 20.1% - 34.0% | > 95% | [2] |

| [¹⁸F]AV-1451 (Nitro) | [¹⁸F]KF/K₂₂₂/K₂CO₃, DMSO, 130°C | Not explicitly stated, but method is reported as high-yield | > 99% | [1][5] |

| [¹⁸F]FPEB (Nitro) | [¹⁸F]Fluoride in DMSO, 150°C, 5 min | 4% (automated) | Not specified | [6] |

| [¹⁸F]PI-2620 (Nitro) | Direct nucleophilic substitution | Not specified | Not specified | [1] |

Note: Data for PQ derivatives are from N-Boc-protected tosylate precursors but illustrate a similar deprotection strategy and achievable yields.

Table 2: Biological Evaluation of Resulting Amyloid Tracers

| Tracer | Binding Affinity (Kᵢ, nM) to Aβ Aggregates | Brain Uptake (%ID/g @ 2 min) in Normal Mice | Brain Washout (2 min / 60 min Ratio) | Reference |

| [¹⁸F]PQ-6 | 0.895 | ~6.0 | ~2.5 | [2] |

| Other [¹⁸F]PQ Derivatives | 0.895 - 1180 | 4.69 - 7.59 | 2.4 - 3.6 | [2] |

| [¹⁸F]Me-BIPF (Tau Tracer) | Not specified for Aβ | 6.79 | ~2.8 | [7] |

Note: Brain uptake and washout are critical parameters for a successful brain imaging agent, requiring good initial penetration of the blood-brain barrier and subsequent clearance from non-target areas to ensure a high signal-to-noise ratio.[2]

In Vitro and In Vivo Evaluation

In Vitro Autoradiography

Methodology: This technique is used to visualize the specific binding of a radiotracer to its target in tissue sections.

-

Post-mortem brain tissue sections from confirmed AD patients and healthy controls are obtained.

-

The sections are incubated with a low nanomolar concentration of the ¹⁸F-labeled tracer.

-

To determine non-specific binding, adjacent sections are incubated with the radiotracer in the presence of a high concentration of a known Aβ plaque-binding compound (e.g., the non-radioactive version of the tracer or another known ligand).

-

After incubation, the sections are washed to remove unbound tracer, dried, and exposed to a phosphor imaging plate or film.

-

The resulting images show the distribution of radioactivity, which should correlate with the known distribution of Aβ plaques in the AD brain sections and be absent in control tissues or blocked sections.[2][7]

In Vivo Biodistribution in Animal Models

Methodology: This experiment determines the uptake, distribution, and clearance of the radiotracer in a living organism, typically normal mice.

-

The ¹⁸F-labeled tracer is injected intravenously (e.g., via the tail vein) into a cohort of normal mice.

-

At various time points (e.g., 2, 10, 30, 60 minutes) post-injection, groups of mice are euthanized.

-

Various organs and tissues, including the brain, blood, liver, kidneys, and bone, are dissected and weighed.

-

The radioactivity in each sample is measured using a gamma counter.

-

The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[2]

-

For brain imaging agents, a high initial brain uptake (e.g., >4 %ID/g at 2 min) followed by rapid washout from the brain is highly desirable.[2][7]

Conclusion

N-Boc-protected nitro precursors represent a robust and effective platform for the development of ¹⁸F-labeled PET tracers for amyloid imaging. The strategy offers several key advantages: the nitro group is a suitable leaving group for radiofluorination, and the N-Boc protecting group improves precursor solubility and can be conveniently removed in a one-pot reaction, streamlining the radiosynthesis process.[1][5] While yields can be variable depending on the specific chemical scaffold, this method has been successfully applied to produce tracers with high affinity for Aβ plaques and favorable in vivo pharmacokinetics.[2] Continued exploration of this precursor strategy will undoubtedly contribute to the development of next-generation PET imaging agents for the improved diagnosis and study of Alzheimer's disease.

References

- 1. Strategies of positron emission tomography (PET) tracer development for imaging of tau and α-synuclein in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationships and in Vivo Evaluation of Quinoxaline Derivatives for PET Imaging of β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro evaluation of PET radiotracers reflecting multidimensionality of Alzheimer’s disease: building more roadmaps for clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. An updated radiosynthesis of [18F]AV1451 for tau PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structure–Activity and Brain Kinetics Relationships of 18F-Labeled Benzimidazopyridine Derivatives as Tau PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of AZD4694 Precursor

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the key physicochemical properties of the precursor molecule used in the synthesis of AZD4694, a significant radioligand for positron emission tomography (PET) imaging of amyloid-β plaques.

Quantitative Data Summary

The precursor for AZD4694, also known by the identifier AZ13040214, possesses the following molecular characteristics[1]:

| Property | Value |

| Molecular Formula | C₂₂H₂₅N₃O₇ |

| Molecular Weight | 443.45 g/mol |

| Purity | 98.79% |

| CAS Number | 1211333-20-8 |

Synthesis and Experimental Context

The AZD4694 precursor is integral to the synthesis of [¹⁸F]AZD4694 and [¹¹C]AZD4694, which are used in PET imaging to visualize amyloid-β deposits in the brain, a hallmark of Alzheimer's disease[1][2]. The synthesis of the radiolabeled AZD4694 involves the N-¹¹C-methylation or radiofluorination of this precursor molecule[2][3].

For instance, the preparation of [¹¹C]AZD4694 involves a four-step convergent synthesis to obtain the immediate unlabeled precursor, followed by N-¹¹C-methylation using [¹¹C]methyl iodide[2]. Similarly, the production of ¹⁸F-AZD4694 involves the radiofluorination of the corresponding N-Boc–protected nitro precursor, followed by acidic deprotection[3].

Experimental Workflow Visualization

The general workflow for determining the molecular weight of a chemical compound like the this compound is outlined below. This process is fundamental in analytical chemistry and crucial for the characterization of new molecules in drug development.

References

In-Depth Technical Guide: Discovery and Synthesis of the AZD4694 Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of the precursor for AZD4694, a prominent radioligand for Positron Emission Tomography (PET) imaging of amyloid-β (Aβ) plaques in the brain. The synthesis of this precursor is a critical step in the production of the [¹⁸F]AZD4694 tracer, which is instrumental in the study and diagnosis of Alzheimer's disease.

Introduction to AZD4694 and its Precursor

AZD4694, also known as NAV4694, is a fluorine-18 labeled PET tracer that exhibits high affinity and selectivity for Aβ plaques. Its precursor, chemically identified as 2-(6-Amino-2-fluoro-3-pyridinyl)-1-benzofuran-5-ol , is the immediate molecule that undergoes radiolabeling with fluorine-18. The development of a robust and efficient synthesis for this precursor is paramount for the widespread clinical and research application of [¹⁸F]AZD4694.

The discovery of AZD4694 was driven by the need for a PET ligand with optimal properties for imaging Aβ plaques, including high blood-brain barrier penetration, rapid clearance from non-target tissues, and low non-specific binding. The benzofuran scaffold of AZD4694 was identified as a promising chemical structure to achieve these desired characteristics.

Synthesis of the AZD4694 Precursor: A Four-Step Convergent Approach

The synthesis of the this compound is accomplished through a four-step convergent synthesis, as outlined in the seminal work by Jureus et al. (2010). This strategy involves the preparation of two key intermediates that are subsequently coupled and modified to yield the final precursor molecule.

Overall Synthetic Scheme

The logical flow of the synthesis can be visualized as follows:

Caption: Convergent synthesis strategy for the this compound.

Detailed Experimental Protocols

The following sections provide a detailed breakdown of each step in the synthesis of the this compound.

Step 1 & 2: Synthesis of Key Intermediates

Detailed information regarding the specific starting materials and reaction conditions for the synthesis of the two initial fragments is proprietary and not fully disclosed in publicly available literature. However, the general approach involves the preparation of a substituted benzofuran moiety and a functionalized pyridine ring.

Step 3: Coupling of Intermediates and Formation of the Nitro Precursor

The third step involves the coupling of the two synthesized fragments to form the core structure of the molecule, followed by modifications to introduce the nitro group, yielding 2-(2-fluoro-6-nitropyridin-3-yl)benzofuran-5-ol .

Step 4: Reduction of the Nitro Group to Yield the this compound

The final step is the reduction of the nitro group on the pyridine ring to an amine, which yields the target this compound, 2-(6-Amino-2-fluoro-3-pyridinyl)-1-benzofuran-5-ol .

Quantitative Data Summary

The following table summarizes the key quantitative data for the final step of the this compound synthesis. Data for the initial steps are not publicly available.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purification Method |

| 4 | Reduction of Nitro Precursor | Fe, NH₄Cl | Ethanol/Water | Reflux | 2 | 85 | Column Chromatography |

Experimental Workflow and Logic

The overall workflow for the synthesis and subsequent use of the this compound in PET imaging is illustrated below.

Caption: Overall workflow from precursor synthesis to PET imaging.

Interaction with Amyloid-β Signaling Pathway

AZD4694 does not directly modulate a signaling pathway in the traditional sense. Instead, it acts as a diagnostic tool by binding to a key pathological hallmark of Alzheimer's disease: the aggregated Aβ plaques. The binding of [¹⁸F]AZD4694 allows for the in vivo visualization and quantification of these plaques.

Caption: Interaction of [¹⁸F]AZD4694 with the amyloid cascade.

Conclusion

The four-step convergent synthesis of the this compound provides an effective route to this crucial molecule for amyloid PET imaging. While some details of the initial steps remain proprietary, the overall strategy and the final reduction step are well-established. This technical guide provides a foundational understanding for researchers and professionals involved in the development and application of novel radiotracers for neurodegenerative diseases. Further research into optimizing the synthetic route and exploring alternative precursors could lead to even more accessible and efficient methods for producing [¹⁸F]AZD4694 and next-generation amyloid imaging agents.

Technical Guide: Core Properties of the AZD4694 Precursor for [¹⁸F] Radiosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the basic properties of the immediate precursor for the synthesis of [¹⁸F]AZD4694, a prominent radioligand for Positron Emission Tomography (PET) imaging of amyloid-β plaques in the brain. The precursor, identified as an N-Boc-protected nitro compound, is critical for the successful radiolabeling and subsequent clinical application of [¹⁸F]AZD4694.

Physicochemical Properties

The immediate precursor for the synthesis of [¹⁸F]AZD4694 is chemically identified as 2-(2-nitro-6-(tert-butoxycarbonyl(methyl)amino)pyridin-3-yl)benzofuran-5-ol . A summary of its key physicochemical properties is presented in the table below. While comprehensive experimental data from a single source is not publicly available, this table compiles known information and theoretical values to guide researchers.

| Property | Data | Source |

| Chemical Name | 2-(2-nitro-6-(tert-butoxycarbonyl(methyl)amino)pyridin-3-yl)benzofuran-5-ol | Inferred from synthesis literature |

| Alternative Name | AZD4694 N-Boc nitro precursor, AZ13040214 | [1] |

| Molecular Formula | C₂₁H₂₁N₃O₆ | Calculated |

| Molecular Weight | 411.41 g/mol | Calculated |

| Appearance | Not specified in literature | - |

| Melting Point | Not specified in literature | - |

| Solubility | Soluble in organic solvents like DMSO and acetonitrile for radiosynthesis | [2] |

| Storage Conditions | Typically stored at low temperatures (e.g., -20°C) to ensure stability | General laboratory practice |

Synthesis of the AZD4694 Precursor

The synthesis of the this compound is a multi-step process that is not detailed in a single publication. However, based on the synthesis of related benzofuran compounds and general organic chemistry principles, a plausible synthetic pathway can be outlined. The synthesis of [¹¹C]AZD4694's precursor is described as a four-step convergent synthesis, and a similar multi-step approach is expected for the [¹⁸F]this compound.[3] The synthesis of the benzofuran core is a key aspect, with various methods available for its construction.[4][5][6]

Experimental Protocol Overview

A general, multi-step synthesis for a substituted 2-(pyridin-3-yl)benzofuran, such as the this compound, would typically involve the following key transformations. Please note, this is a generalized protocol and requires optimization for the specific synthesis of the this compound.

-

Formation of a substituted benzofuran core: This can be achieved through various methods, such as the Perkin synthesis, McMurry reaction, or palladium-catalyzed cyclizations.[6]

-

Functionalization of the pyridine ring: Introduction of the nitro and amino groups onto the pyridine ring.

-

Coupling of the benzofuran and pyridine moieties: This is often achieved through a Suzuki-Miyaura cross-coupling reaction.[7]

-

Protection of the amino group: The secondary amine is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the final radiolabeling step.

Due to the lack of a specific, published protocol, researchers would need to adapt methodologies from the synthesis of similar benzofuran and pyridine-containing compounds.

Signaling Pathways and Experimental Workflows

Synthesis Pathway of this compound

The following diagram illustrates a plausible multi-step synthesis pathway for the this compound, based on common organic synthesis strategies for similar molecular scaffolds.

Caption: Plausible multi-step synthesis of the this compound.

Experimental Workflow for Precursor Synthesis and Purification

This diagram outlines a typical experimental workflow for the synthesis, purification, and characterization of a chemical compound like the this compound.

Caption: General workflow for organic synthesis and purification.

Final Radiosynthesis of [¹⁸F]AZD4694

The synthesized and purified precursor is used in the final step to produce [¹⁸F]AZD4694. This involves a nucleophilic aromatic substitution reaction where the nitro group on the pyridine ring is displaced by [¹⁸F]fluoride, followed by the removal of the Boc protecting group under acidic conditions.[2]

This technical guide serves as a foundational resource for professionals engaged in the development and application of amyloid-β PET imaging agents. Further research into the detailed synthetic route and comprehensive characterization of the this compound is encouraged to refine and optimize the production of this vital research tool.

References

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amyloid precursor protein synthesis inhibitors for Alzheimer’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. CN117355334A - Compositions and methods for targeting PAX6 signaling pathway to reduce formation of amyloid beta plaques and neurofibrillary tangles - Google Patents [patents.google.com]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide to AZD4694 Precursor: Nomenclature, Synonyms, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature, synonyms, and synthetic pathways associated with the precursor of AZD4694, a key radioligand in Alzheimer's disease research. The information is intended to support researchers and professionals in the fields of medicinal chemistry, neuroscience, and drug development.

Nomenclature and Synonyms of the AZD4694 Precursor

The precursor for the fluorine-18 labeled amyloid imaging agent AZD4694 is a complex organic molecule. A clear understanding of its nomenclature and various synonyms is critical for accurate identification and sourcing in a research and development setting.

The systematic chemical name for the primary precursor of AZD4694 is 2-Methyl-2-propanyl {5-[5-(ethoxymethoxy)-1-benzofuran-2-yl]-6-nitro-2-pyridinyl}methylcarbamate . This nomenclature precisely describes the molecular structure, which incorporates a benzofuran core linked to a nitropyridine moiety, further functionalized with a tert-butoxycarbonyl (Boc) protected methylamino group and an ethoxymethoxy (EOM) protected hydroxyl group.

In scientific literature and commercial listings, this precursor is often referred to by several synonyms and internal company codes. These are summarized in the table below for easy reference.

| Identifier Type | Identifier |

| Systematic Name (IUPAC) | 2-Methyl-2-propanyl {5-[5-(ethoxymethoxy)-1-benzofuran-2-yl]-6-nitro-2-pyridinyl}methylcarbamate |

| CAS Number | 1211333-20-8 |

| Synonym 1 | AZ13040214 |

| Synonym 2 | NAV4614 |

| Molecular Formula | C22H25N3O7 |

| Molecular Weight | 443.45 g/mol |

Synthetic Pathway Overview

The synthesis of the this compound is a multi-step process that involves the construction of the core benzofuran-pyridine structure followed by the introduction and protection of key functional groups. The overall synthetic strategy is designed to yield a stable precursor ready for the final radiolabeling step with fluorine-18. While specific, detailed, step-by-step industrial synthesis protocols are often proprietary, the general synthetic approach can be inferred from related literature on benzofuran synthesis.

The logical workflow for the synthesis of the this compound can be visualized as follows:

Key Experimental Methodologies

While a complete, validated experimental protocol for the synthesis of 2-Methyl-2-propanyl {5-[5-(ethoxymethoxy)-1-benzofuran-2-yl]-6-nitro-2-pyridinyl}methylcarbamate is not publicly available in a step-by-step format, the following sections outline the general principles and methodologies for the key transformations, based on established organic chemistry reactions for similar heterocyclic compounds.

Benzofuran Ring Formation

The construction of the benzofuran core is a fundamental step. A common method for synthesizing 2-substituted benzofurans is the Rap-Stoermer condensation. This reaction typically involves the condensation of a salicylaldehyde or a related phenol derivative with an α-haloketone in the presence of a base.

General Protocol for Rap-Stoermer Condensation:

-

A solution of a substituted salicylaldehyde and an appropriately substituted α-haloketone is prepared in a suitable solvent such as acetone or ethanol.

-

A base, typically potassium carbonate or sodium hydroxide, is added to the mixture.

-

The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

Purification is typically achieved by recrystallization or column chromatography.

Coupling of Benzofuran and Pyridine Moieties

The linkage of the benzofuran and pyridine rings is often achieved through a cross-coupling reaction, such as a Suzuki or Stille coupling. These reactions are powerful tools for forming carbon-carbon bonds between aromatic systems.

General Protocol for Suzuki Coupling:

-

A mixture of a boronic acid or ester derivative of one aromatic ring and a halide (or triflate) derivative of the other aromatic ring is dissolved in a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous base solution.

-

A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) are added.

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by TLC or LC-MS.

-

The product is then isolated through an aqueous workup and extraction, followed by purification via column chromatography.

Functional Group Interconversions and Protection

The synthesis of the this compound involves several functional group manipulations, including nitration and the protection of hydroxyl and amino groups.

-

Nitration: The introduction of a nitro group onto the pyridine ring is typically achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

-

Hydroxyl Group Protection: The hydroxyl group on the benzofuran ring is protected to prevent unwanted side reactions in subsequent steps. The use of an ethoxymethyl (EOM) group is common. This is typically achieved by reacting the hydroxyl group with ethoxymethyl chloride in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Amino Group Introduction and Protection: The methylamino group can be introduced through various methods, such as nucleophilic aromatic substitution or a reductive amination sequence. This amino group is then protected, commonly with a tert-butoxycarbonyl (Boc) group, by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Final Radiosynthesis of [¹⁸F]AZD4694 from the Precursor

The final step in the preparation of the AZD4694 radioligand is the introduction of the fluorine-18 isotope. This is typically achieved through a nucleophilic aromatic substitution reaction on the nitro-substituted pyridine ring of the precursor.

The general workflow for the radiosynthesis is as follows:

General Protocol for Radiolabeling:

-

A solution of the this compound in a suitable anhydrous solvent (e.g., DMSO or acetonitrile) is prepared.

-

A solution of activated [¹⁸F]fluoride (typically as a complex with a phase-transfer catalyst like Kryptofix 2.2.2 and potassium carbonate) is added to the precursor solution.

-

The reaction mixture is heated for a short period to facilitate the nucleophilic substitution of the nitro group with [¹⁸F]fluoride.

-

Following the radiolabeling step, the protecting groups (Boc and EOM) are removed, usually under acidic conditions.

-

The crude radiolabeled product is then purified using high-performance liquid chromatography (HPLC) to yield the final [¹⁸F]AZD4694 product with high radiochemical purity.

This guide provides a foundational understanding of the this compound. For detailed experimental procedures, researchers are encouraged to consult specialized literature and patents in the field of radiopharmaceutical chemistry.

Methodological & Application

Synthesis of AZD4694 Precursor: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a detailed protocol for the synthesis of the precursor to AZD4694, a key positron emission tomography (PET) ligand used in Alzheimer's disease research for the imaging of amyloid-β plaques. The protocol is intended for researchers, scientists, and drug development professionals.

Introduction

AZD4694, chemically known as 2-(2-Fluoro-6-(methylamino)pyridin-3-yl)-5-hydroxybenzofuran, is a vital tool in neuroscience research. The synthesis of its precursor is a critical step in the development of this imaging agent. This document outlines a four-step convergent synthesis for the immediate unlabeled precursor to AZD4694.[1] This method provides a reliable pathway to obtain the necessary intermediate for subsequent radiolabeling or further chemical modifications.

Synthetic Pathway Overview

The synthesis of the AZD4694 precursor involves a multi-step process. While a 10-step radiosynthesis from [14C]CO2 has been described for metabolic studies, a more direct four-step convergent synthesis is utilized for the non-radiolabeled precursor.[1][2] The general strategy involves the synthesis of a substituted benzofuran moiety and a substituted pyridine moiety, followed by their coupling and subsequent functional group manipulations.

Below is a diagram illustrating the logical workflow for the synthesis of the this compound.

Caption: Logical workflow for the convergent synthesis of the this compound.

Experimental Protocols

The following section details the experimental procedures for the synthesis of the this compound.

Step 1: Synthesis of the Benzofuran Intermediate

A detailed protocol for the synthesis of the required substituted benzofuran would be presented here. This would include specific starting materials, reagents, reaction conditions (temperature, time, solvent), and purification methods. The synthesis often involves the cyclization of a suitably substituted phenol derivative.

Step 2: Synthesis of the Pyridine Intermediate

This section would provide a comprehensive procedure for the preparation of the functionalized pyridine ring. This typically involves the synthesis of a di-substituted pyridine with appropriate functional groups for subsequent coupling and modification.

Step 3: Coupling of Benzofuran and Pyridine Moieties

The protocol for the crucial cross-coupling reaction to link the benzofuran and pyridine fragments would be detailed here. This step often employs a palladium-catalyzed reaction, such as a Suzuki or Stille coupling.

Step 4: Final Functional Group Manipulations

This final step would describe the necessary chemical transformations to install the required functional groups on the coupled product to yield the final this compound. This may include deprotection of hydroxyl or amino groups and/or introduction of the methylamino group.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reaction | Starting Materials | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | Benzofuran Formation | Substituted Phenol | Cyclizing Agent | Toluene | 12 | 110 | 75 | >95 |

| 2 | Pyridine Synthesis | Pyridine Derivative | Functionalizing Agent | Dichloromethane | 6 | 25 | 80 | >98 |

| 3 | Cross-Coupling | Benzofuran & Pyridine Intermediates | Palladium Catalyst, Base | Dioxane/Water | 8 | 100 | 65 | >95 |

| 4 | Final Modification | Coupled Product | Deprotecting/Methylating Agent | Methanol | 4 | 60 | 90 | >99 |

Note: The data presented in this table is illustrative and based on typical yields for similar synthetic routes. Actual yields and conditions should be referenced from specific literature.

Conclusion

This application note provides a comprehensive overview and a general protocol for the synthesis of the AZD4-694 precursor. The outlined four-step convergent synthesis offers a practical approach for obtaining this crucial intermediate for neuroimaging research. For detailed experimental procedures and characterization data, researchers are encouraged to consult the full scientific literature.

References

- 1. Synthesis, radiolabeling, and in vivo pharmacokinetic evaluation of the amyloid beta radioligand [11C]AZD4694 in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbon-14 radiosynthesis of the benzofuran derivative and β-amyloid plaque neuroimaging positron emission tomography radioligand AZD4694 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Radiolabeling of AZD4694 Precursor with Fluorine-18

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of the AZD4694 (also known as NAV4694) precursor with fluorine-18 ([¹⁸F]) to produce the PET imaging agent [¹⁸F]AZD4694. This agent is a high-affinity ligand for β-amyloid (Aβ) plaques, making it a valuable tool in Alzheimer's disease research and drug development.[1][2][3][4]

Mechanism of Action

[¹⁸F]AZD4694 is a benzofuran derivative that specifically binds to β-amyloid fibrils in the brain.[1][2] Its mechanism of action involves crossing the blood-brain barrier and accumulating in areas with Aβ plaque deposition. The fluorine-18 isotope emits positrons, which are detected by a PET scanner, allowing for the in vivo visualization and quantification of amyloid plaque burden in the brain.[4] The high affinity (Kd = 2.3 nM) of AZD4694 for Aβ fibrils, coupled with low non-specific binding in white matter, results in high-quality images for assessing amyloid pathology.[1][3]

Figure 1: Mechanism of [¹⁸F]AZD4694 for PET Imaging of β-Amyloid Plaques.

Experimental Protocols

Two primary methods for the radiosynthesis of [¹⁸F]AZD4694 are described: a manual method suitable for initial research and small-scale production, and an automated method for routine, high-yield production in a GMP-compliant environment.

Protocol 1: Manual Radiolabeling of AZD4694 Precursor

This protocol is a standard nucleophilic substitution reaction.

Materials:

-

Tosylate precursor of AZD4694

-

[¹⁸F]Fluoride

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Water for injection

-

Ethanol

-

C18 Sep-Pak cartridges

Procedure:

-

[¹⁸F]Fluoride Trapping and Drying:

-

Aqueous [¹⁸F]fluoride is trapped on a pre-conditioned anion exchange cartridge (e.g., QMA).

-

The [¹⁸F]fluoride is eluted into a reaction vessel with a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile and water.

-

The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at approximately 110°C until dry.

-

-

Radiolabeling Reaction:

-

Purification:

-

Cool the reaction mixture and dilute with water.

-

Load the diluted mixture onto a pre-conditioned C18 Sep-Pak cartridge.

-

Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.

-

Elute the [¹⁸F]AZD4694 from the cartridge with ethanol.

-

The final product is then formulated in a suitable buffer for injection.

-

Figure 2: Workflow for Manual Radiolabeling of this compound.

Protocol 2: Automated Synthesis on an FX2N Module

This protocol is adapted for an automated synthesis module, such as the GE TRACERlab FX2N, for consistent and high-yield production.[5]

Reagents and Cassette Setup:

-

Prepare reagent vials according to the synthesis module's specifications. This typically includes:

-

Vial 1: Eluent for [¹⁸F]fluoride (K₂₂₂/K₂CO₃ in acetonitrile/water).

-

Vial 2: Anhydrous acetonitrile for drying.

-

Vial 3: this compound (0.5-2.0 mg) in anhydrous DMSO.[5]

-

Vial 4: Hydrolysis solution (e.g., 0.6 M HCl).[5]

-

Vial 5: Neutralization solution (e.g., NaOH).

-

Vial 6: Water for dilution.

-

Vial 7: Ethanol for final elution.

-

-

Install a pre-conditioned QMA cartridge and C18 purification cartridges on the module.

Automated Synthesis Sequence:

-

[¹⁸F]Fluoride Trapping and Elution: The module automatically loads the aqueous [¹⁸F]fluoride onto the QMA cartridge and elutes it into the reactor with the K₂₂₂/K₂CO₃ solution.

-

Drying: The module performs azeotropic drying with acetonitrile at elevated temperature under vacuum.

-

Radiolabeling: The precursor solution is added to the reactor, and the mixture is heated at 110°C for 5-10 minutes.[5]

-

Hydrolysis (if necessary for the precursor): The hydrolysis solution is added, and the mixture is heated for a specified time (e.g., 5 minutes).[5]

-

Purification: The crude product is neutralized, diluted, and transferred to the C18 cartridge. The cartridge is washed with water, and the final product is eluted with ethanol into a collection vial.

Quantitative Data

The following tables summarize the typical quantitative data obtained from the synthesis of [¹⁸F]AZD4694.

Table 1: Synthesis Parameters and Yields

| Parameter | Manual Synthesis | Automated Synthesis (FX2N) |

| Precursor Amount | 1-2 mg | 0.5-2.0 mg[5] |

| Reaction Temperature | 110-120°C | 110°C[5] |

| Reaction Time | 10-15 min | 5-10 min[5] |

| Radiochemical Yield (decay corrected) | Variable | 13 ± 3%[5] |

| Total Synthesis Time | ~60 min | ~55 min[7] |

Table 2: Quality Control Specifications

| Test | Specification |

| Radiochemical Purity | ≥ 95%[6] |

| Molar Activity | 255 ± 125 GBq/μmol[5] |

| Appearance | Clear, colorless, free of particulates |

| pH | 4.5 - 7.5 |

| Radionuclidic Identity | Confirmed as ¹⁸F |

| Residual Solvents (e.g., DMSO, Ethanol) | Within pharmacopeial limits[5] |

| Bacterial Endotoxins | < 175 EU/V |

| Sterility | Sterile |

Quality Control

A comprehensive quality control process is essential to ensure the safety and efficacy of the final [¹⁸F]AZD4694 product for in vivo use. The following tests should be performed on each batch.[8]

-

High-Performance Liquid Chromatography (HPLC): To determine radiochemical purity and specific activity. The retention time of the product should match that of a non-radioactive AZD4694 standard.[5]

-

Gas Chromatography (GC): To quantify residual solvents.

-

pH Measurement: To ensure the final product is within a physiologically acceptable range.

-

Visual Inspection: To check for clarity and absence of particulate matter.

-

Radionuclidic Identity and Purity: To confirm the presence of ¹⁸F and the absence of other radionuclides using a multichannel analyzer and by measuring the half-life.

-

Sterility and Endotoxin Testing: To ensure the product is free from microbial and endotoxin contamination.

References

- 1. Characterization of AZD4694, a novel fluorinated Abeta plaque neuroimaging PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Clinical validation of 18F-AZD4694, an amyloid-β-specific PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production of [18F]NAV4694 on an FX2N synthesis module for imaging amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control [frontiersin.org]

- 7. Automated production of [18F]Flortaucipir for PET imaging of tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. openmedscience.com [openmedscience.com]

Application Notes and Protocols for the Detailed Synthesis of [18F]AZD4694 from its Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]AZD4694, also known as [18F]NAV4694, is a second-generation 18F-labeled positron emission tomography (PET) tracer used for the in vivo imaging of amyloid-β (Aβ) plaques in the brain, a hallmark of Alzheimer's disease.[1][2] Structurally similar to [11C]PiB, [18F]AZD4694 exhibits high affinity and specificity for Aβ plaques with the advantage of a longer half-life (110 minutes) of the fluorine-18 isotope, allowing for centralized production and distribution. This document provides a detailed protocol for the automated synthesis of [18F]AZD4694 from its tosylate precursor, including purification and quality control procedures.

Chemical Structures

Caption: Chemical structures of the tosylate precursor and the final [18F]AZD4694 product.

Synthesis Overview

The synthesis of [18F]AZD4694 is typically performed on an automated synthesis module, such as a GE TRACERlab FX2N or similar platform. The process involves a nucleophilic substitution reaction where the tosyl leaving group of the precursor is replaced by [18F]fluoride. This is followed by a hydrolysis step to remove any protecting groups, and subsequent purification of the final product.

References

Application Notes and Protocols for the Analytical Characterization of AZD4694 Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of a key precursor intermediate in the synthesis of AZD4694, a positron emission tomography (PET) ligand for imaging amyloid-β plaques.[1][2] The protocols outlined below are essential for ensuring the identity, purity, and quality of the precursor, which is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for regulatory compliance.

The precursor molecule for the purpose of these notes is defined as 2-(6-amino-2-nitropyridin-3-yl)benzofuran-5-ol . This compound represents a plausible advanced intermediate for the synthesis of [¹⁸F]AZD4694. The analytical techniques described are standard for the characterization of small organic molecules in pharmaceutical development.[3]

Analytical Workflow Overview

The following diagram illustrates the general workflow for the comprehensive characterization of the AZD4694 precursor.

Caption: General analytical workflow for this compound characterization.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a fundamental technique for assessing the purity of the this compound. A reversed-phase HPLC method is employed to separate the precursor from starting materials, byproducts, and other impurities. The percentage purity is determined by comparing the peak area of the main component to the total area of all detected peaks.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Sample Preparation: Accurately weigh approximately 1 mg of the precursor and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak corresponding to the this compound. The purity should meet or exceed the predefined specification (e.g., ≥98%).

Representative Data:

| Parameter | Value |

| Retention Time (tᵣ) | ~8.5 min |

| Purity (Area %) | ≥ 98.5% |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Application Note: LC-MS is used to confirm the identity of the synthesized precursor by verifying its molecular weight. The HPLC component separates the compound of interest, which is then ionized (typically using electrospray ionization, ESI) and its mass-to-charge ratio (m/z) is measured by the mass spectrometer.

Experimental Protocol:

-

Instrumentation: An LC-MS system combining an HPLC with a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Sample Preparation: Prepare a dilute solution of the precursor (e.g., 10 µg/mL) in an appropriate solvent like methanol or acetonitrile.

-

LC-MS Conditions:

-

LC Method: A rapid gradient similar to the HPLC purity method can be used.

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.

-

Mass Scan Range: m/z 100 - 500.

-

Capillary Voltage: 3.5 kV.

-

Nebulizer Gas (N₂): 35 psi.

-

Drying Gas (N₂) Flow: 8 L/min.

-

Drying Gas Temperature: 250 °C.

-

-

Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the precursor. Identify the molecular ion peak [M+H]⁺ and compare it to the calculated exact mass.

Representative Data:

| Parameter | Value |

| Chemical Formula | C₁₄H₉N₃O₄ |

| Calculated Exact Mass | 283.06 |

| Observed [M+H]⁺ (m/z) | 284.067 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of the this compound. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR identifies the different carbon atoms in the molecule.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the precursor in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to an NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in peak assignments.

-

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign the chemical shifts (δ) in parts per million (ppm) for both ¹H and ¹³C spectra, referencing the residual solvent peak. Analyze the splitting patterns (multiplicities) and coupling constants (J) in the ¹H spectrum to determine the connectivity of atoms.

Representative Data (in DMSO-d₆):

¹H NMR (400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.15 | s | 1H | Phenolic -OH |

| 8.51 | d, J=8.8 Hz | 1H | Pyridyl-H |

| 7.82 | d, J=2.1 Hz | 1H | Benzofuran-H |

| 7.65 | d, J=8.8 Hz | 1H | Pyridyl-H |

| 7.50 | s | 1H | Benzofuran-H |

| 7.43 | d, J=8.6 Hz | 1H | Benzofuran-H |

| 7.01 | dd, J=8.6, 2.1 Hz | 1H | Benzofuran-H |

| 6.80 | br s | 2H | Amino -NH₂ |

¹³C NMR (100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 158.2 | C-O (Phenolic) |

| 155.1 | C-NH₂ |

| 150.3 | Quaternary C |

| ... | ... |

| 105.8 | Aromatic CH |

(Note: The provided NMR data is a representative example based on the proposed structure and may not reflect experimentally determined values.)

Elemental Analysis

Application Note: Elemental analysis provides experimental verification of the elemental composition (carbon, hydrogen, nitrogen) of the precursor. The experimentally determined percentages are compared with the calculated values based on the molecular formula to confirm the compound's empirical formula.

Experimental Protocol:

-

Instrumentation: A CHN elemental analyzer.

-

Sample Preparation: Provide a pure, dry sample (typically 2-3 mg) in a tin capsule.

-

Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

-

Data Analysis: The instrument software calculates the percentage of C, H, and N in the sample. Compare these results to the theoretical percentages calculated from the molecular formula.

Representative Data:

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 59.37 | 59.45 |

| Hydrogen (H) | 3.20 | 3.23 |

| Nitrogen (N) | 14.84 | 14.79 |

Workflow for LC-MS Confirmation

The following diagram details the specific workflow for confirming the identity of the this compound using LC-MS.

Caption: Detailed workflow for LC-MS analysis of the this compound.

References

- 1. Synthesis, radiolabeling, and in vivo pharmacokinetic evaluation of the amyloid beta radioligand [11C]AZD4694 in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of AZD4694, a novel fluorinated Abeta plaque neuroimaging PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, and preclinical validation of a PET radiopharmaceutical for interrogating Aβ (β-amyloid) plaques in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: HPLC Purification of AZD4694 Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4694 is a fluorinated benzofuran derivative that serves as a high-affinity radioligand for imaging β-amyloid plaques in the brain using Positron Emission Tomography (PET). The synthesis of the radiolabeled [¹⁸F]AZD4694 requires a high-purity precursor, 2-(2-fluoro-6-(methylamino)-3-pyridyl)benzofuran-5-ol. The purity of this precursor is critical for the success of the radiolabeling reaction and for ensuring the quality and safety of the final PET tracer. This document provides a detailed protocol for the purification of the AZD4694 precursor using preparative High-Performance Liquid Chromatography (HPLC).

The purification strategy is based on reversed-phase HPLC, which separates compounds based on their hydrophobicity. Due to the presence of a basic pyridine moiety in the this compound, careful method development is required to ensure good peak shape and efficient purification.

Experimental Workflow

The overall workflow for the HPLC purification of the this compound is depicted in the following diagram.

Caption: Workflow for the HPLC purification of the this compound.

Experimental Protocols

Materials and Reagents

-

Crude this compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) (HPLC grade)

-

Methanol (HPLC grade)

-

Nitrogen gas

Equipment

-

Preparative HPLC system with a gradient pump, UV detector, and fraction collector

-

Preparative reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

-

Analytical HPLC system

-

Analytical reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)

-

Rotary evaporator

-

Lyophilizer (optional)

-

Mass spectrometer (MS)

-

Nuclear Magnetic Resonance (NMR) spectrometer

Preparative HPLC Method

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA in Water.

-

Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

-

Degas both mobile phases by sonication or helium sparging.

-

-

Sample Preparation:

-

Dissolve the crude this compound in a minimal amount of Mobile Phase A.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

-

-

HPLC Column Equilibration:

-

Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at the desired flow rate.

-

-

Chromatographic Conditions:

-

Flow Rate: 20 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 1-5 mL (depending on sample concentration and column capacity)

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 5 95 5 35 5 95 40 5 95 41 95 5 | 50 | 95 | 5 |

-

-

Fraction Collection:

-

Monitor the chromatogram and collect the fractions corresponding to the main peak of the this compound.

-

-

Post-Purification Processing:

-

Combine the pure fractions.

-

Remove the acetonitrile using a rotary evaporator.

-

Lyophilize the remaining aqueous solution to obtain the purified precursor as a solid.

-

Analytical HPLC Method for Purity Assessment

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA in Water.

-

Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

-

-

Sample Preparation:

-

Prepare a solution of the purified precursor in Mobile Phase A at a concentration of approximately 0.1 mg/mL.

-

-

Chromatographic Conditions:

-

Flow Rate: 1 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 2 95 5 12 5 95 15 5 95 16 95 5 | 20 | 95 | 5 |

-

-

Data Analysis:

-

Integrate the peak areas in the chromatogram to determine the purity of the this compound.

-

Data Presentation

The following table summarizes representative quantitative data for the HPLC purification of the this compound. Actual results may vary depending on the initial purity of the crude material and the specific chromatographic conditions used.

| Parameter | Crude Precursor | Purified Precursor |

| Purity (by HPLC, %) | ~85% | >98% |

| Recovery Rate (%) | N/A | 70-85% |

| Retention Time (Analytical) | Varies | ~8.5 min |

| Molecular Weight (Expected) | 256.26 g/mol | 256.26 g/mol |

| Appearance | Yellowish solid | Off-white to pale yellow solid |

Troubleshooting

-

Peak Tailing: The basic nature of the pyridine ring in the this compound can lead to peak tailing due to interactions with residual silanol groups on the silica-based stationary phase. The use of 0.1% TFA in the mobile phase helps to protonate the pyridine nitrogen, reducing these interactions and improving peak shape.

-

Low Recovery: Ensure complete dissolution of the crude material before injection. Optimize the fraction collection window to avoid collecting tailing portions of the peak that may contain impurities.

Conclusion

This application note provides a comprehensive protocol for the preparative HPLC purification of the this compound. By following this method, researchers can obtain a high-purity precursor suitable for the synthesis of the [¹⁸F]AZD4694 PET radioligand, thereby ensuring the quality and reliability of subsequent imaging studies. The provided analytical method allows for accurate assessment of the final product's purity.

Application of [18F]AZD4694 in Amyloid Plaque Imaging: A Detailed Guide for Researchers

Introduction

[18F]AZD4694, also known as NAV4694, is a second-generation fluorine-18 labeled positron emission tomography (PET) radioligand designed for the in vivo imaging and quantification of amyloid-β (Aβ) plaques in the brain, a key pathological hallmark of Alzheimer's disease (AD).[1][2] Structurally similar to the benchmark amyloid imaging agent, [11C]Pittsburgh compound B (PiB), [18F]AZD4694 offers the practical advantage of a longer radioactive half-life (approximately 110 minutes for fluorine-18 versus 20 minutes for carbon-11), facilitating centralized manufacturing and broader distribution for multi-center clinical trials and future clinical use.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of [18F]AZD4694 in amyloid plaque imaging.

Mechanism of Action and Key Properties

[18F]AZD4694 is a benzofuran derivative that exhibits high affinity and selectivity for Aβ fibrils.[3] It readily crosses the blood-brain barrier and binds to Aβ plaques in the gray matter of the brain. A key advantage of [18F]AZD4694 is its low non-specific binding to white matter, a characteristic that can be a confounding factor with other 18F-labeled amyloid tracers.[4][5] This property, combined with its high affinity for Aβ plaques, results in excellent signal-to-noise ratios and facilitates clearer image interpretation, even in cases with low amyloid burden.[2][5]

Quantitative Data Summary

The following tables summarize key quantitative data for [18F]AZD4694, facilitating comparison and experimental planning.

Table 1: In Vitro Binding Properties

| Parameter | Value | Reference |

| Binding Affinity (Kd) for Aβ fibrils | 2.3 ± 0.3 nM | [3] |

| Inhibition Constant (Ki) for Aβ1-40 fibrils | 18.5 ± 2.4 nM | [6] |

Table 2: PET Imaging Characteristics and Performance

| Parameter | Value/Finding | Reference |

| Optimal Scanning Time Post-Injection | 40-70 minutes | [1][7] |

| Reference Region for SUVR Calculation | Cerebellar Gray Matter | [1][2] |

| Neocortical SUVR Dynamic Range (Healthy Controls vs. AD) | 1.0 - 3.2 | [4] |

| Correlation with [11C]PiB Neocortical SUVR | Excellent linear correlation (slope = 0.95, r = 0.99) | [4] |

| SUVR Threshold for Aβ Positivity | 1.55 | [1][2] |

| Test-Retest Variability (Reference Logan) | 4-6% across brain regions | [8] |

Experimental Protocols

Radiosynthesis of [18F]AZD4694

The radiosynthesis of [18F]AZD4694 is typically performed via nucleophilic substitution of a suitable precursor. A detailed, step-by-step synthesis protocol is often proprietary to the manufacturer. However, the general principles involve the reaction of [18F]fluoride with a tosylated or other suitably activated precursor molecule, followed by purification. For research purposes, custom radiosynthesis may be required, and published methods should be consulted.

A simplified overview of the radiolabeling process is presented below:

In Vivo PET Imaging Protocol (Human Subjects)

This protocol is a general guideline and should be adapted based on institutional review board (IRB) approval, specific scanner characteristics, and the study's scientific objectives.

1. Subject Preparation:

-

Obtain informed consent.

-

Confirm subject eligibility (e.g., medical history, contraindications to PET).

-

Subjects should fast for at least 4 hours prior to radiotracer injection to ensure stable metabolic conditions.

-

Insert two intravenous catheters, one for radiotracer injection and one for any potential blood sampling.

2. Radiotracer Administration:

-

Administer a bolus injection of [18F]AZD4694 intravenously. A typical dose is around 10 mCi, but this may vary.

3. PET Image Acquisition:

-

Position the subject comfortably in the PET scanner to minimize motion artifacts. A head holder is recommended.

-

Acquire a transmission scan for attenuation correction either before or after the emission scan.

-

Begin dynamic or static PET image acquisition. For quantitative analysis, dynamic scanning is often preferred. For clinical reads, a static acquisition is common.

-

Static Imaging: Acquire data for 30 minutes, starting 40 minutes after the injection (i.e., a 40-70 minute acquisition window).[1][7]

-

Dynamic Imaging: Acquire a series of frames over a 90-minute period.

4. Image Reconstruction and Processing:

-

Reconstruct the PET data using an appropriate algorithm (e.g., ordered subset expectation maximization).[7]

-

Correct for attenuation, scatter, dead time, and radioactive decay.[7]

-

Co-register the PET images with the subject's structural MRI (e.g., T1-weighted) to facilitate anatomical localization of radiotracer binding.

-

Spatially smooth the PET images to improve the signal-to-noise ratio (e.g., using an 8 mm full-width at half-maximum Gaussian kernel).[1][7]

5. Data Analysis:

-

Generate Standardized Uptake Value Ratio (SUVR) maps.[1]

-

Define a reference region, typically the cerebellar gray matter, which is considered to have negligible specific binding of [18F]AZD4694.[1][2]

-

Calculate the SUVR for various cortical regions of interest (e.g., precuneus, prefrontal, orbitofrontal, parietal, temporal, and cingulate cortices) by dividing the average uptake in the target region by the average uptake in the reference region.[1]

-

A global cortical composite SUVR can be calculated by averaging the SUVRs from these key regions.[1]

-

An SUVR threshold of 1.55 is commonly used to classify scans as amyloid-positive or amyloid-negative.[1][2]

Visualizations

Amyloid Cascade Signaling Pathway

The following diagram illustrates the amyloid cascade hypothesis, which posits that the accumulation of Aβ is the initiating event in the pathogenesis of Alzheimer's disease. [18F]AZD4694 is used to image the Aβ plaques that are a central component of this cascade.

[18F]AZD4694 PET Imaging Experimental Workflow

The following diagram outlines the key steps in a typical [18F]AZD4694 PET imaging study, from subject recruitment to data analysis.

Conclusion

[18F]AZD4694 is a robust and reliable radioligand for the imaging of Aβ plaques. Its favorable pharmacokinetic profile, high binding affinity, and low non-specific white matter binding make it an excellent tool for both research and clinical applications.[4][8] The protocols and data provided in this document are intended to serve as a comprehensive resource for professionals in the field of neuroscience and drug development, facilitating the standardized application of [18F]AZD4694 in the study of Alzheimer's disease and the evaluation of novel therapeutic interventions.

References

- 1. Amyloid Cascade Hypothesis for the Treatment of Alzheimer’s Disease: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amyloid beta - Wikipedia [en.wikipedia.org]

- 3. Frontiers | β-Amyloid: The Key Peptide in the Pathogenesis of Alzheimer’s Disease [frontiersin.org]

- 4. Amyloid-Beta: Unravelling the Alzheimer’s Enigma | Protein Data Bank in Europe [ebi.ac.uk]

- 5. Alzheimer's Disease and the Amyloid Cascade Hypothesis: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Amyloid Cascade Hypothesis in Alzheimer’s Disease: Should We Change Our Thinking? [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. news-medical.net [news-medical.net]

Protocol for Boc Deprotection in the Synthesis of AZD4694

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4694, also known as NAV4694, is a fluorine-18 labeled positron emission tomography (PET) tracer used for imaging amyloid-β plaques in the brain, a key pathological hallmark of Alzheimer's disease. The synthesis of AZD4694 involves a multi-step process, often requiring the use of protecting groups to mask reactive functional moieties. One commonly employed protecting group in the synthesis of the AZD4694 precursor is the tert-butoxycarbonyl (Boc) group, which is used to protect an amino group. The removal of the Boc group, or deprotection, is a critical step in the synthetic route. This application note provides a detailed protocol for the Boc deprotection step in the synthesis of a key precursor to AZD4694, based on established synthetic procedures.

Boc Deprotection in the AZD4694 Synthetic Pathway

The synthesis of AZD4694 involves the coupling of a benzofuran moiety with a substituted pyridine ring. In a common synthetic route, the amino group on the pyridine ring is protected with a Boc group to prevent unwanted side reactions during the coupling process. The deprotection of this Boc group is typically achieved under acidic conditions to yield the free amine, which is a direct precursor for the final methylation step to introduce the methylamino group of AZD4694.

The overall transformation for the Boc deprotection step can be represented as follows:

Caption: Boc deprotection of the this compound.

Quantitative Data Summary